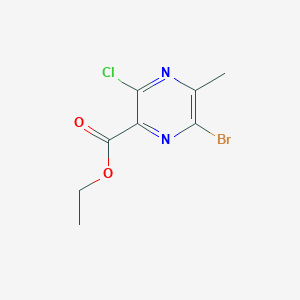

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is a chemical compound with the CAS Number: 2091009-80-0 . It has a molecular weight of 279.52 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which includes compounds like Ethyl 6-bromo-3-chloro-5-methyl-pyrazine-2-carboxylate, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one study, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-3-chloro-5-methyl-pyrazine-2-carboxylate consists of a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Physical and Chemical Properties Analysis

This compound is a solid compound . Its melting point is not available . The compound should be stored at a temperature of 4°C .Applications De Recherche Scientifique

Intermediate in Insecticide Synthesis : It's used as a key intermediate for synthesizing chlorantraniliprole, a novel insecticide. The synthesis process involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. The synthesis routes offer relatively high overall yields and are considered promising for industrialization due to their simplicity and cost-effectiveness (Ji Ya-fei, 2009), (Niu Wen-bo, 2011), (Lan Zhi-li, 2007).

Pharmacological Importance : Certain derivatives of Ethyl 6-bromo-3-chloro-5-methyl-pyrazine-2-carboxylate have shown significant pharmacological importance. For instance, some novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives exhibited immunomodulatory and anticancer activities. These compounds were effective inhibitors of LPS-stimulated NO generation and showed strong cytotoxicity against specific cancer cell lines (H. Abdel‐Aziz et al., 2009).

Chemical Transformations in Heterocyclic Synthesis : The compound and its derivatives are used in the synthesis of various heterocyclic compounds. They react with different reagents to yield diverse structures, indicating their versatility in chemical transformations. This includes the synthesis of 1,2,4-triazolo and pyrazolo derivatives, showcasing the compound's role in the creation of a broad range of biologically active substances (V. Matiichuk et al., 2010), (V. Matiichuk et al., 2008).

Role in Molecular Design and Synthesis : The compound is used in molecular design and the synthesis of various compounds with potential pharmacological activities. It serves as a building block for constructing complex molecules, enabling the exploration of new therapeutic agents and other chemical entities (D. Achutha et al., 2017).

Safety and Hazards

Orientations Futures

Pyrrolopyrazine derivatives, including Ethyl 6-bromo-3-chloro-5-methyl-pyrazine-2-carboxylate, have shown a wide range of biological activities . This makes the pyrrolopyrazine structure an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propriétés

IUPAC Name |

ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2O2/c1-3-14-8(13)5-7(10)11-4(2)6(9)12-5/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRIDABVKDEQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(N=C1Cl)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.